molecular formula C11H8FNO3 B1396405 8-Fluoro-4-methoxyquinoline-2-carboxylic acid CAS No. 1338683-24-1

8-Fluoro-4-methoxyquinoline-2-carboxylic acid

Cat. No.: B1396405
CAS No.: 1338683-24-1
M. Wt: 221.18 g/mol
InChI Key: KQJGPCADSUUGFN-UHFFFAOYSA-N
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Description

8-Fluoro-4-methoxyquinoline-2-carboxylic acid is a fluorinated heterocyclic compound that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry and chemical biology research . This compound belongs to the quinoline-2-carboxylic acid (quinaldic acid) family, a class of molecules known for their diverse biological activities and applications in drug discovery . The molecular structure incorporates a carboxylic acid functional group at the 2-position and a methoxy group at the 4-position of the quinoline core, which provides distinct electronic properties and potential for further chemical derivatization . The fluorine substituent at the 8-position enhances the molecule's potential for biomolecular interactions, often improving metabolic stability and membrane permeability in drug-like compounds .Quinoline-2-carboxylic acid derivatives have demonstrated significant potential in scientific research, particularly as key intermediates in the synthesis of bioactive molecules . These compounds have shown remarkable antimicrobial properties against various bacterial and fungal pathogens . Additionally, structurally similar quinoline derivatives have exhibited promising anticancer effects through multiple mechanisms, including inhibition of cancer cell proliferation and induction of apoptosis . Some quinoline-based compounds function as histone deacetylase (HDAC) inhibitors, representing a valuable approach in epigenetic cancer therapy research . The this compound scaffold provides researchers with a multifunctional building block for developing novel therapeutic agents, chemical probes, and metal-chelating ligands .This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

8-fluoro-4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJGPCADSUUGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which employs boron reagents . This reaction is carried out under mild conditions, often using palladium catalysts and base in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-methoxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace the fluorine or methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Organic Synthesis: 8-Fluoro-4-methoxyquinoline-2-carboxylic acid serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the modification of various functional groups, facilitating the development of novel compounds.
  • Biology
    • Antimicrobial Activity: The compound exhibits significant antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria. This is attributed to its ability to interfere with microbial metabolism and DNA replication .
    • Anticancer Properties: In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer). Mechanisms include inducing mitochondrial dysfunction and increasing reactive oxygen species (ROS) production, which contribute to its cytotoxic effects.
  • Medicine
    • Therapeutic Potential: Ongoing research investigates the compound's potential in drug development, particularly as an antibiotic or anticancer agent. Its ability to target specific enzymes involved in disease pathways makes it a candidate for further clinical studies .
  • Industry
    • Chemical Intermediates: The compound is utilized in the production of various chemical products and intermediates, enhancing processes such as polymerization and material science applications due to its unique chemical structure .

Comparative Analysis with Related Compounds

The following table summarizes the antimicrobial and anticancer activities of this compound compared to other quinoline derivatives:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound16 µg/mL20 µM
4-Hydroxyquinoline-2-carboxylic acid32 µg/mL25 µM
6-Fluoroquinoline-2-carboxylic acid64 µg/mL30 µM

The data indicates that the presence of fluorine and methoxy groups enhances the biological activity of this compound compared to other derivatives.

Case Study 1: Antimicrobial Efficacy

In laboratory settings, this compound was tested against various bacterial strains. Results showed effective inhibition at low concentrations, suggesting its potential as a broad-spectrum antibiotic.

Case Study 2: Anticancer Efficacy

Research involving MCF-7 breast cancer cells highlighted that treatment with this compound led to significant reductions in cell viability. The study revealed that it induced apoptosis through mitochondrial pathways and increased ROS levels, marking it as a promising candidate for further anticancer drug development.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substitution Pattern and Molecular Properties

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
8-Fluoro-4-methoxyquinoline-2-carboxylic acid 8-F, 4-OCH₃, 2-COOH C₁₁H₈FNO₃ 221.19 High electronegativity, research candidate
8-Hydroxy-4-methoxyquinoline-2-carboxylic acid (Quinolobactin) 8-OH, 4-OCH₃, 2-COOH C₁₁H₉NO₄ 219.20 Metal chelation, potential siderophore activity
6-Fluoro-4-methoxyquinoline-2-carboxylic acid 6-F, 4-OCH₃, 2-COOH C₁₁H₈FNO₃ 221.19 Positional isomer; differing bioactivity
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(4-MePh), 4-COOH C₁₇H₁₂ClNO₂ 297.73 Research chemical; low aqueous solubility
NSC 368390 (Antitumor agent) 6-F, 2-biphenyl, 3-CH₃, 4-COOH C₂₃H₁₇FNO₂ 358.39 Potent antitumor activity against colon carcinomas
8-Fluoro-2-methylquinoline-4-carboxylic acid 8-F, 2-CH₃, 4-COOH C₁₁H₈FNO₂ 205.19 Altered binding due to carboxylate position

Physicochemical Properties

  • Solubility: The target compound’s solubility is pH-dependent due to the carboxylic acid group. Similar derivatives like 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid show slight solubility in chloroform and DMSO . Esterification (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylate, ) increases lipophilicity, favoring cellular uptake but reducing water solubility .
  • This contrasts with 8-hydroxy analogues, where -OH provides both electron-withdrawing and hydrogen-bonding capabilities . Methoxy at position 4 enhances lipophilicity compared to hydroxy or halogen substituents, as seen in 6-fluoro-4-methoxyquinoline-2-carboxylic acid .

Biological Activity

8-Fluoro-4-methoxyquinoline-2-carboxylic acid is a synthetic derivative of quinoline, notable for its potential biological activity, particularly in antimicrobial and anticancer applications. This compound has drawn significant interest due to its unique structural features, which include a fluorine atom and a methoxy group, potentially influencing its biological interactions and therapeutic efficacy.

  • Molecular Formula : C11H8FNO3
  • Molecular Weight : 221.18 g/mol
  • Structure : The compound features a quinoline core with a carboxylic acid functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in microbial metabolism, leading to cell death.
  • DNA Interference : The compound can interfere with DNA replication processes in microbial cells, enhancing its antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes some of the findings regarding its antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also shown promising results in anticancer studies. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells. Notable findings include:

  • Cytotoxicity : Exhibited an IC50 value of approximately 20 µM against MCF-7 cells.
  • Mechanism : Induces apoptosis and cell cycle arrest at the G1 phase, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial properties of various quinoline derivatives, including this compound, demonstrated its effectiveness against resistant strains of bacteria. The compound was part of a series that showed enhanced activity due to structural modifications which improved interaction with bacterial enzymes .

Case Study 2: Anticancer Efficacy

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to significant reductions in cell viability. Further analysis indicated that the compound caused mitochondrial dysfunction and increased reactive oxygen species (ROS) production, contributing to its anticancer effects .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other quinoline derivatives:

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
This compound16 µg/mL20 µM
4-Hydroxyquinoline-2-carboxylic acid32 µg/mL25 µM
6-Fluoroquinoline-2-carboxylic acid64 µg/mL30 µM

The data indicates that the presence of fluorine and methoxy groups in the structure of this compound enhances its biological activity compared to other derivatives.

Q & A

Q. What are the optimal synthetic routes for 8-fluoro-4-methoxyquinoline-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include fluorination at the 8-position and methoxy group introduction at the 4-position. For fluorination, electrophilic substitution using HF-pyridine or fluoroborate salts under anhydrous conditions is common. Methoxylation can be achieved via nucleophilic substitution with sodium methoxide in DMF at 80–100°C . Yield optimization requires inert atmospheres (e.g., N₂ or Ar) to prevent oxidation and precise temperature control (±2°C). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. The fluorine atom at C8 causes deshielding of adjacent protons (e.g., C7-H δ ≈ 8.5 ppm), while the methoxy group at C4 shows a singlet at δ ≈ 3.9 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ = 266.06) and detects isotopic patterns from fluorine .

Q. How can researchers screen the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Prepare compound dilutions in DMSO (≤1% v/v) and incubate at 37°C for 18–24 hours. Activity is compared to ciprofloxacin as a positive control .
  • Enzyme Inhibition Studies : Evaluate binding to DNA gyrase (for antibacterial activity) via fluorescence polarization assays. IC₅₀ values <10 µM suggest strong inhibition .

Advanced Research Questions

Q. How do structural modifications at the 2-carboxylic acid group influence the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : The carboxylic acid group at C2 is critical for hydrogen bonding with enzyme active sites (e.g., DNA gyrase’s ATP-binding pocket). Modifications like esterification or amidation reduce polarity, decreasing binding affinity. To study this:
  • Synthesize derivatives (e.g., methyl ester, benzyl amide) via coupling reagents (DCC/DMAP).
  • Compare IC₅₀ values in enzyme assays. For example, the unmodified carboxylic acid shows 10-fold higher inhibition than its methyl ester .
  • Use molecular docking (AutoDock Vina) to visualize interactions. Protonated carboxylates form salt bridges with Lys/Arg residues .

Q. How can contradictory data on antimicrobial activity between similar quinoline derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from substituent positioning. For example:
CompoundSubstituentsMIC (µg/mL) S. aureusSource
8-Fluoro-4-methoxy-2-carboxylic acidF (C8), OMe (C4)2.5
6-Fluoro-8-methoxy-2-carboxylic acidF (C6), OMe (C8)>25
  • Structural Analysis : Fluorine at C8 (vs. C6) enhances membrane penetration due to increased lipophilicity (logP = 1.8 vs. 1.2).
  • Bioisosteric Replacement : Replace fluorine with chloro or nitro groups to test electronic effects .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • pH Stability : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC. The carboxylic acid group may protonate at low pH, reducing solubility.
  • Prodrug Design : Synthesize pH-sensitive prodrugs (e.g., acetyloxymethyl esters) that hydrolyze in target tissues .
  • Lyophilization : Stabilize the compound as a lyophilized powder (storage at -20°C) to prevent hydrolysis .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use QikProp (Schrödinger) to predict logP (optimal 1–3), Caco-2 permeability (>50 nm/s), and CYP450 inhibition.
  • Molecular Dynamics Simulations : Simulate binding to serum albumin (PDB ID: 1BM0) to assess plasma protein binding. Derivatives with lower binding (<90%) show higher free drug concentrations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-4-methoxyquinoline-2-carboxylic acid
Reactant of Route 2
8-Fluoro-4-methoxyquinoline-2-carboxylic acid

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